2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile
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Overview
Description
“2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile” is a chemical compound . It is related to “[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid” which has a CAS Number: 1331945-14-2 . The compound is stored at 2-8°C and is in solid form .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 227.24 . The compound is stored at 4°C .Scientific Research Applications
Radiation-Induced Hydroxylation
Radiation-induced hydroxylation of benzonitriles, including fluorobenzonitriles, has been studied to understand the effect of metal ions on the formation of hydroxylated products. The presence of certain metal salts significantly enhances the conversion of OH radicals to phenols, with the isomer distribution dependent on the metal salts used. This process highlights the potential for selective synthesis of hydroxylated benzonitriles under radiation-induced conditions (Eberhardt, 1977).
Internal Conversion in Alkane Solvents
The introduction of a fluoro-substituent in benzonitriles affects their fluorescence properties and decay times in alkane solvents. This is attributed to thermally activated internal conversion, a process that could be valuable in designing compounds with tailored photophysical properties (Druzhinin et al., 2001).
Continuous Flow Iodination
Continuous flow iodination of fluorobenzonitriles has been developed for the efficient synthesis of iodinated derivatives. This technique offers advantages in scalability and selectivity, useful for the synthesis of organic compounds in an industrial setting (Dunn et al., 2018).
Practical Synthesis of Biphenyl Intermediates
A practical synthesis method for 2-fluoro-4-bromobiphenyl, an intermediate in the manufacture of various pharmaceuticals, has been developed. This process addresses cost and safety concerns associated with previous methods, demonstrating the utility of fluoro-benzonitrile derivatives in pharmaceutical synthesis (Qiu et al., 2009).
Arylation of Fluorinated Benzonitriles
The arylation of fluorobenzonitriles using radical anions of benzonitriles as reagents has been explored. This method provides a new approach to synthesizing cyanobiphenyls, demonstrating the reactivity of fluorobenzonitrile derivatives in nucleophilic aromatic substitution reactions (Peshkov et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-14-7-12(4-5-13(14)8-16)11-3-1-2-10(6-11)9-17/h1-7,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCYVLVMHBZDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1477478-65-1 |
Source
|
Record name | 2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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